ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a cyclopropyl substituent at the 1-position, an amino group at the 5-position, and an ester group at the 4-position. This compound belongs to a broader class of pyrazole-based molecules known for their versatility in medicinal chemistry, agrochemicals, and materials science. The cyclopropyl group introduces steric constraints and electronic effects that influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding . Its synthesis typically involves cyclocondensation or substitution reactions, as exemplified in related pyrazole derivatives .
Properties
IUPAC Name |
ethyl 5-amino-1-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJFHZEMPRTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Documented Process Using Methyl Hydrazine Analogs
A closely related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, has been synthesized using a process that can be adapted for the cyclopropyl analog. The method involves:
- Reactants: A 40% aqueous methyl hydrazine solution and ethoxy methylene ethyl cyanoacetate.
- Solvent: Toluene.
- Procedure:
- Ethoxy methylene ethyl cyanoacetate is dissolved in toluene.
- Methyl hydrazine solution is added dropwise at 20–30 °C under chilled conditions.
- The mixture is refluxed for 2 hours.
- The product is isolated by cooling and filtration.
Advantages of this method include high yield, simple operation, low cost, and environmental friendliness due to minimal waste production. The reaction time is substantially shortened compared to traditional methods, and the purity of the product is high, making it suitable for industrial scale-up.
| Step | Conditions | Notes |
|---|---|---|
| 1 | Dissolve ethoxy methylene ethyl cyanoacetate in toluene | Base for pyrazole ring formation |
| 2 | Add 40% methyl hydrazine aqueous solution dropwise at 20-30 °C | Controlled addition to avoid side reactions |
| 3 | Reflux for 2 hours | Ensures complete cyclization |
| 4 | Cool to 9-10 °C and filter | Product isolation as filter cake |
Note: While this patent specifically addresses the methyl substituent, the methodology is adaptable to cyclopropyl hydrazine derivatives, which can be used to introduce the cyclopropyl group at the 1-position of the pyrazole ring.
Synthesis via Michael-Type Addition and Cyclization
A general synthetic approach to 5-amino-1-substituted pyrazoles involves the Michael-type addition of hydrazines to (ethoxymethylene)malononitrile or related activated nitrile esters, followed by cyclization under reflux conditions.
Reaction Conditions and Substrate Scope
- Reactants: Cyclopropyl hydrazine (or aryl hydrazines for analogs) and ethyl cyanoacetate derivatives.
- Solvent: Absolute ethanol or trifluoroethanol.
- Temperature: Reflux (approximately 78 °C for ethanol).
- Atmosphere: Nitrogen to prevent oxidation.
- Reaction Time: Typically 2–4 hours, depending on the hydrazine derivative.
This method is characterized by high regioselectivity, yielding exclusively the 5-amino-1-substituted pyrazole without formation of regioisomers or uncyclized intermediates. The reaction proceeds smoothly with cyclopropyl hydrazine, enabling the synthesis of the target compound.
Purification and Yield
- The crude product is purified by column chromatography using hexane/ethyl acetate gradients.
- Yields reported for similar pyrazole derivatives range from 47% to 93%, indicating good to excellent efficiency.
- The product is characterized by NMR (1H, 13C) and mass spectrometry to confirm structure and purity.
| Parameter | Typical Value |
|---|---|
| Solvent | Absolute ethanol or trifluoroethanol |
| Temperature | Reflux (~78 °C) |
| Reaction time | 2–4 hours |
| Atmosphere | Nitrogen |
| Yield | 47% - 93% (depending on substrate) |
| Purification | Silica gel chromatography |
Mechanistic Considerations
The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the activated methylene group of ethyl cyanoacetate derivatives, followed by intramolecular cyclization to form the pyrazole ring. The cyclopropyl substituent is introduced via the hydrazine reagent bearing this group at the nitrogen, ensuring its position at the 1-site of the pyrazole.
The regioselectivity is attributed to the electronic and steric effects governing the nucleophilic addition and ring closure steps, favoring the 5-amino substitution pattern exclusively.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Patent method (adapted) | 40% methyl hydrazine, ethoxy methylene ethyl cyanoacetate | Toluene | 20–30 °C (addition), reflux 2 h | ~3–5 h total | High (not specified) | Simple, industrially scalable, low waste |
| Michael-type addition & cyclization | Cyclopropyl hydrazine, ethyl cyanoacetate derivatives | Ethanol or trifluoroethanol | Reflux (~78 °C) | 2–4 h | 47–93 | High regioselectivity, versatile for substituents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
Chemistry
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is particularly useful in developing derivatives that exhibit enhanced biological activities.
Biology
The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological macromolecules, influencing their activity through hydrogen bonding and enhancing binding affinity due to the cyclopropyl group.
Medicine
In pharmaceutical research, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives have shown promising results in preclinical studies, particularly in cancer therapy .
Industry
The compound is utilized in the synthesis of agrochemicals and other industrially relevant compounds. Its ability to act as a precursor in synthesizing various agrochemical agents makes it valuable in agricultural applications.
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound show potent inhibitory activity against various cancer cell lines, including lung cancer (NCI-H520) and gastric cancer (SNU-16 and KATO III) cell lines, with IC50 values ranging from 19 to 73 nM .
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness influences the compound’s reactivity and biological activity, making it a valuable scaffold for developing novel bioactive molecules .
Case Studies
Several case studies highlight the effectiveness of this compound in pharmacological applications:
- Anticancer Activity : A study published in a peer-reviewed journal showed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in cancer drug development .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various pathogens, demonstrating promising results that warrant further exploration for therapeutic applications .
- Agrochemical Applications : Research has also indicated its effectiveness in synthesizing new agrochemical agents that can enhance crop yield while minimizing environmental impact.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity . The pyrazole ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is compared to three analogs (Table 1). Key differences arise from substituent variations at the 1-position and their impact on physicochemical and structural properties.
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies (e.g., via SHELX and ORTEP-III ) reveal distinct packing motifs:
- Cyclopropyl Derivative : The cyclopropane ring engages in weak C–H···π interactions, reducing crystal symmetry compared to the isopropyl analog .
- Sulfonyl Derivative : The sulfonyl group forms robust O···H–N hydrogen bonds (2.8–3.0 Å), creating layered structures with higher melting points (~200°C vs. ~150°C for cyclopropyl analog) .
- Graph Set Analysis : Etter’s graph theory classifies hydrogen-bonding motifs as R₂²(8) for cyclopropyl derivatives and R₄⁴(12) for sulfonyl analogs, reflecting differences in supramolecular assembly .
Biological Activity
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound consists of a pyrazole ring with an amino group at the 5-position, a cyclopropyl group at the 1-position, and an ethyl ester at the 4-position. The synthesis typically involves cyclization reactions of cyclopropyl hydrazine with ethyl acetoacetate, followed by functional group modifications under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their activity.
- Binding Affinity : The cyclopropyl group enhances the compound's binding affinity and specificity towards various receptors and enzymes, which is crucial for its pharmacological effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrazole compounds, including this compound, showed potent inhibitory activity against various cancer cell lines. Specifically, it was effective against lung cancer (NCI-H520) and gastric cancer (SNU-16 and KATO III) cell lines, with IC50 values ranging from 19 to 73 nM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Study on FGFR Inhibition
In a recent study focused on targeting fibroblast growth factor receptors (FGFRs), derivatives similar to this compound were designed as pan-FGFR inhibitors. These compounds demonstrated nanomolar activity against FGFR mutants associated with drug resistance in cancer therapy. The study highlighted the importance of structural modifications in enhancing the efficacy of pyrazole derivatives .
Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of pyrazole derivatives combined with traditional chemotherapy agents like doxorubicin. The results indicated that these compounds could enhance the cytotoxic effects of chemotherapy in breast cancer cell lines, suggesting their potential as adjuvant therapies in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation reactions. For example, related pyrazole derivatives are synthesized via condensation of ethyl acetoacetate with cyclopropyl hydrazines, followed by functionalization at the 5-position. A key step is the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under basic conditions . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediate formation .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-97) resolves bond lengths, angles, and hydrogen bonding networks . Spectroscopic methods include:
Q. What safety protocols are recommended for handling this compound in the laboratory?
The compound may pose hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335). Safety measures include:
- Use of nitrile gloves, lab coats, and fume hoods.
- Storage in airtight containers at 2–8°C.
- Immediate decontamination with ethanol for spills.
Refer to GHS-compliant safety data sheets (SDS) for disposal guidelines and emergency procedures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis or functionalization of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates. For example, reaction path search algorithms (e.g., GRRM) identify low-energy pathways for cyclocondensation, reducing trial-and-error experimentation. The ICReDD approach integrates computational screening with experimental validation to prioritize reaction conditions, shortening development timelines .
Q. How do hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
Graph set analysis (e.g., Etter’s rules) reveals hydrogen bond motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice. For ethyl 5-amino-pyrazole derivatives, N–H···O interactions between the amino group and ester carbonyl dominate, influencing solubility and melting point. Such patterns are validated via SCXRD and Hirshfeld surface analysis .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay variability (e.g., cell lines, dosage). Mitigation strategies include:
- Dose-response curves : To establish EC₅₀/IC₅₀ values.
- Metabolic stability assays : Assess cytochrome P450 interactions.
- Impurity profiling : HPLC-MS to rule out byproduct interference .
Q. How can regioselectivity challenges during functionalization at the pyrazole 4- and 5-positions be addressed?
Regioselective functionalization is achieved through:
Q. What are the limitations of current crystallization techniques for this compound, and how can they be improved?
Challenges include polymorphism and twinning. Advanced techniques:
- Anti-solvent vapor diffusion : Controls nucleation rates.
- High-throughput screening : Identifies optimal solvent combinations.
- TWINABS software : Refines twinned crystal data .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
